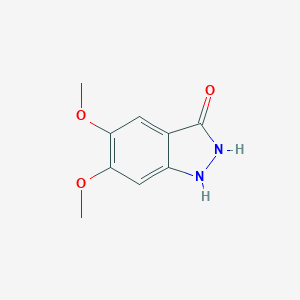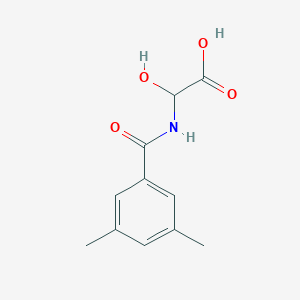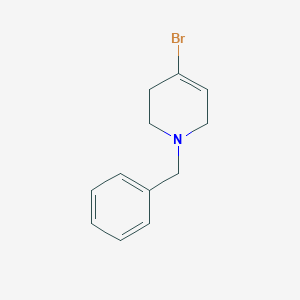
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H14BrN . It has a molecular weight of 252.15 g/mol . The IUPAC name for this compound is 1-benzyl-4-bromo-3,6-dihydro-2H-pyridine .
Synthesis Analysis
A classical ammonium salt resolution was investigated to furnish chiral (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine as a valuable chiral precursor to C-3,4 di-substituted piperidines . This compound may have broader utility for other pharmaceutical intermediates . In support of scale-up efforts for toxicology studies, a practical synthesis to access kilogram quantities of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine was described, utilizing a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid in high yield and enantioselectivity .
Molecular Structure Analysis
The InChI for this compound is InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 . The Canonical SMILES for this compound is C1CN(CC=C1Br)CC2=CC=CC=C2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.15 g/mol . It has an XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 251.03096 g/mol . The topological polar surface area of the compound is 3.2 Ų . It has 14 heavy atoms .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, the crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a derivative of the compound, has been analyzed . This kind of research can provide valuable insights into the molecular structure and properties of the compound.
Neurological Research
The compound has been used in neurological research. For example, it has been used to study the effects of microglial innate immune memory . This kind of research can help us understand the role of this compound in neurological processes.
Parkinson’s Disease Research
The compound has been used in the research of Parkinson’s disease. It has been used to study the protective effects of phenylpropionamides in Parkinson’s diseased mice models . This kind of research can contribute to the development of new treatments for Parkinson’s disease.
Behavioral Disorder Research
The compound has been used in the research of behavioral disorders related to neurochemical defects . This kind of research can help us understand the role of this compound in behavioral disorders and potentially lead to new treatments.
Synthesis of Derivatives
The compound has been used in the synthesis of its derivatives. For example, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . This kind of research can lead to the development of new compounds with potentially useful properties.
Drug Development
Research involving single crystal structures of derivatives of the compound is of great significance to reveal the structure-activity relationship . This kind of research can contribute to the development of new drugs.
Zukünftige Richtungen
The synthesis of chiral piperidines, such as “1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine”, occasionally suffers from challenges of scalability and stereochemical control . As part of a medicinal chemistry program, access to a series of stereochemically pure 3,4-disubstituted piperidines is sought . This compound could serve as a valuable chiral precursor to C-3,4 di-substituted piperidines, which may have broader utility for other pharmaceutical intermediates .
Wirkmechanismus
Target of Action
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is a chiral compound that is often used as a precursor in the synthesis of various pharmaceutical intermediates
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of stereochemically pure 3,4-disubstituted piperidines , which are commonly found motifs in approved drugs and drug candidates.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .
Result of Action
It’s known that the compound is used as a valuable chiral precursor in the synthesis of various pharmaceutical intermediates .
Action Environment
It’s recommended that the compound be stored in a sealed, dry environment at 2-8°c .
Eigenschaften
IUPAC Name |
1-benzyl-4-bromo-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICKOYXYJSXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1Br)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570864 |
Source


|
| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |
CAS RN |
175347-95-2 |
Source


|
| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
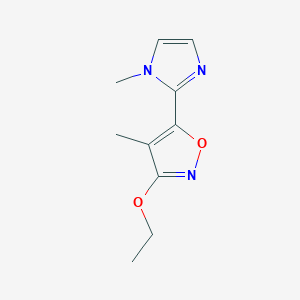
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
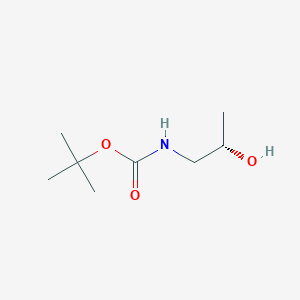

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)


